Boc-L-Met-O-CH2-Ph-CH2-COOH
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Overview
Description
. It is a derivative of methionine, an essential amino acid, and is often used in peptide synthesis and other biochemical studies.
Preparation Methods
The synthesis of Boc-L-Met-O-CH2-Ph-CH2-COOH involves several steps. One common method includes the protection of the amino group of methionine with a tert-butoxycarbonyl (Boc) group. This is followed by the oxidation of the sulfur atom to form the sulfoxide. The resulting compound is then coupled with a phenylacetic acid derivative through an esterification reaction . The reaction conditions typically involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Chemical Reactions Analysis
Boc-L-Met-O-CH2-Ph-CH2-COOH undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be further oxidized to form sulfone derivatives.
Reduction: The sulfoxide group can be reduced back to the thioether using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, and reducing agents like LiAlH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Boc-L-Met-O-CH2-Ph-CH2-COOH is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, allowing for the incorporation of methionine derivatives into peptide chains.
Biochemical Studies: The compound is used to study the biochemical properties and functions of methionine and its derivatives.
Medicinal Chemistry: Researchers use this compound to develop and study potential therapeutic agents that target specific biochemical pathways involving methionine.
Mechanism of Action
The mechanism of action of Boc-L-Met-O-CH2-Ph-CH2-COOH involves its incorporation into peptide chains during synthesis. The Boc group protects the amino group of methionine, preventing unwanted side reactions during peptide bond formation. Once the peptide synthesis is complete, the Boc group can be removed under acidic conditions, revealing the free amino group of methionine . This allows the synthesized peptide to exhibit its biological activity.
Comparison with Similar Compounds
Boc-L-Met-O-CH2-Ph-CH2-COOH is unique due to its specific structure, which includes a protected methionine derivative coupled with a phenylacetic acid moiety. Similar compounds include:
Boc-L-Met-OH: A simpler derivative of methionine with only the Boc-protected amino group.
Boc-L-Met-OMe: A methyl ester derivative of Boc-L-Met-OH.
Boc-L-Met-NH2: An amide derivative of Boc-L-Met-OH.
These compounds share similar protective groups and methionine derivatives but differ in their functional groups and overall structure, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
2-[4-[[(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxymethyl]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35ClN2O8/c1-28(2,3)39-27(36)31-23(25(34)37-17-20-13-11-19(12-14-20)16-24(32)33)10-6-7-15-30-26(35)38-18-21-8-4-5-9-22(21)29/h4-5,8-9,11-14,23H,6-7,10,15-18H2,1-3H3,(H,30,35)(H,31,36)(H,32,33)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVWBHVSTAWWCQ-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)OCC2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)OCC2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35ClN2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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